molecular formula C7H7FO4S B15088330 Fluorosulfuric acid, 2-methoxyphenyl ester

Fluorosulfuric acid, 2-methoxyphenyl ester

Cat. No.: B15088330
M. Wt: 206.19 g/mol
InChI Key: IHDUUYDISDOOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorosulfuric acid esters are a class of organosulfur compounds characterized by a sulfonic acid group (-SO₃H) where one hydroxyl group is replaced by an organofluorine moiety and another by an ester group. The 2-methoxyphenyl ester derivative of fluorosulfuric acid features a methoxy-substituted phenyl ring attached via an ester linkage to the fluorosulfonic acid core.

Properties

Molecular Formula

C7H7FO4S

Molecular Weight

206.19 g/mol

IUPAC Name

1-fluorosulfonyloxy-2-methoxybenzene

InChI

InChI=1S/C7H7FO4S/c1-11-6-4-2-3-5-7(6)12-13(8,9)10/h2-5H,1H3

InChI Key

IHDUUYDISDOOKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OS(=O)(=O)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Fluorosulfuric acid, 2-methoxyphenyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fluorosulfuric acid, 2-methoxyphenyl ester is an organic compound with a unique structure and properties, finding applications in various fields, especially in organic synthesis. It is a derivative of fluorosulfuric acid, characterized by a 2-methoxyphenyl group esterified with the sulfuric acid moiety. The compound's chemical formula is C7H7FO5SC_7H_7FO_5S, and it has a molecular weight of approximately 284.28 g/mol. The fluorosulfate functional group present in the compound imparts significant reactivity, making it useful in various chemical processes.

Scientific Research Applications

This compound serves as a reagent in synthesizing complex organic molecules through electrophilic reactions. Though the search results do not provide specific case studies or comprehensive data tables detailing its applications, the compound's structural features suggest its utility in several scientific research areas:

  • Organic Synthesis: It can be employed as an intermediate in producing pharmaceuticals and agrichemicals . The fluorosulfate group can be utilized in reactions requiring a reactive leaving group, while the methoxyphenyl group can contribute to the molecule's overall structure and properties.
  • Medicinal Chemistry and Chemical Biology: Molecules containing both an ester group and an aliphatic sulfonyl fluoride moiety have great potential in these fields . this compound can be a building block for synthesizing such molecules .
  • Fluorination Reactions: Fluorosulfuric acid esters can be used in α-substitution reactions, reacting a fluorosulfuric acid ester of α-hydroxyester with a Grignard reagent to produce an α-substituted ester .
  • Precursor for 18F-Fluorination: 2-methyl-6-nitrobenzenesulfonate (2-MeNs) ester can be designed as a precursor for ^18^F‐fluorination, in which the methyl group suppresses hydrolysis of the sulfonate ester via steric hindrance .

Due to the reactive nature of fluorosulfuric acid, the synthesis methods typically require careful handling.

Compound NameChemical FormulaUnique Features
Fluorosulfuric acid, 4-methoxyphenyl esterSimilar reactivity but different substitution pattern
Phenyl sulfateLacks the fluorine atom; less reactive
Sulfuric acid methyl esterSimpler structure; used primarily as an acid

Comparison with Similar Compounds

Research Findings and Trends

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • Methoxyphenyl esters (electron-donating -OCH₃) enhance resonance stabilization but reduce electrophilicity compared to halogenated analogs (e.g., chlorodifluoromethyl ester) .
  • Acidity and Reactivity :
    • Fluorosulfuric acid esters are stronger acids than carboxylic or succinic acid derivatives, enabling applications in catalysis or sulfonation reactions .
  • Thermal Behavior :
    • Aryl esters (e.g., 2-methoxyphenyl) generally exhibit higher decomposition temperatures than aliphatic esters due to aromatic stability .

Limitations and Knowledge Gaps

  • Direct data on fluorosulfuric acid, 2-methoxyphenyl ester are absent in the provided evidence. Comparisons rely on structurally related compounds.
  • Further experimental studies are needed to quantify acidity (pKa), solubility, and kinetic stability for this specific ester.

Biological Activity

Fluorosulfuric acid, 2-methoxyphenyl ester, also known as 2-methoxyphenyl fluorosulfate, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

Fluorosulfuric acid esters are synthesized through the reaction of phenols with sulfur(VI) fluoride, leading to the formation of aryl fluorosulfates. This method has been demonstrated to be efficient for generating various fluorinated compounds that exhibit unique chemical reactivity and biological activity . The chemical structure of 2-methoxyphenyl fluorosulfate is characterized by the presence of a methoxy group (-OCH₃) attached to a phenyl ring, which influences its interaction with biological targets.

The biological activity of 2-methoxyphenyl fluorosulfate can be attributed to its role as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). mGluR2 is implicated in various neuropsychiatric disorders, making it a significant target for therapeutic intervention. Studies have shown that compounds similar to 2-methoxyphenyl fluorosulfate exhibit potent inhibitory effects on glutamate-induced calcium mobilization in cells expressing recombinant human mGluR2, with IC50 values indicating high potency .

Pharmacological Studies

Recent pharmacological evaluations have highlighted the compound's ability to modulate glutamatergic signaling pathways. In vitro assays using Chinese hamster ovary (CHO) cells demonstrated that 2-methoxyphenyl fluorosulfate significantly inhibits glutamate-induced signaling, which is crucial for understanding its potential therapeutic applications in conditions like schizophrenia and anxiety disorders .

Study on mGluR2 Modulation

A study focused on the synthesis and evaluation of various derivatives of 2-methoxyphenyl fluorosulfate revealed that certain modifications could enhance its binding affinity to mGluR2. For instance, derivatives were tested for their ability to modulate cAMP levels in response to glutamate stimulation. The most promising compounds showed IC50 values in the nanomolar range, indicating their potential as therapeutic agents targeting mGluR2 .

Data Tables

Compound NameIC50 (nM)Target ReceptorBiological Activity
2-Methoxyphenyl Fluorosulfate93.2mGluR2Negative allosteric modulation
Compound 126mGluR2Potent NAM with high selectivity
Compound 1393.2mGluR2Moderate-to-high specific binding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.